molecular formula C21H19FN2O4S2 B2528392 2-fluoro-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide CAS No. 954701-19-0

2-fluoro-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

Cat. No. B2528392
CAS RN: 954701-19-0
M. Wt: 446.51
InChI Key: DNJJHYPEZBASTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H19FN2O4S2 and its molecular weight is 446.51. The purity is usually 95%.
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Scientific Research Applications

Zinc(II) Detection and Fluorophore Applications

A study designed and synthesized a caged Zn2+ probe, highlighting its hydrolytic uncaging upon complexation with Zn2+, which is critical for improving cell membrane permeation and for the practical detection of Zn2+ in sample solutions and living cells. This research provides a foundation for the development of sensitive and efficient methods for detecting zinc ions in biological contexts (Aoki et al., 2008).

Synthesis of Fluorinated Compounds

Research on the intramolecular substitution of sulfonamide nitrogens for vinylic fluorines, leading to fluorinated isoquinoline and quinoline derivatives, demonstrates the compound's significance in the synthesis of fluorinated compounds. This method provides a high-yield approach to creating such derivatives, which are valuable in various chemical syntheses (Ichikawa et al., 2006).

Inhibition of Phenylethanolamine N-methyltransferase

A detailed study on the binding of fluoromethyl-sulfonyl-tetrahydroisoquinolines to the active site of phenylethanolamine N-methyltransferase (PNMT) elucidates the compound's role as a potent inhibitor. This research not only sheds light on the compound's inhibitory action but also provides insight into its potential therapeutic applications (Grunewald et al., 2006).

COX-2 Inhibition for Anti-inflammatory Applications

The synthesis and evaluation of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, including the introduction of a fluorine atom to enhance COX-2 selectivity, highlight the compound's application in developing anti-inflammatory drugs. This research demonstrates the potential of fluorinated sulfonamide derivatives in creating potent and selective COX-2 inhibitors (Hashimoto et al., 2002).

Fluorescent Probes for Protein Kinase C Inhibition

The introduction of 1-(1-hydroxy-5-isoquinolinylsulfonyl)piperazine (hydroxy H-7) as a fluorescent protein kinase C inhibitor demonstrates the compound's application in tissue experiments. The compound's ability to penetrate cell membranes and distribute mainly in the cytoplasm, while retaining inhibitory properties, provides a valuable tool for studying protein kinase C's biological function (Hagiwara et al., 1988).

properties

IUPAC Name

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4S2/c22-20-8-4-5-9-21(20)29(25,26)23-18-11-10-16-12-13-24(15-17(16)14-18)30(27,28)19-6-2-1-3-7-19/h1-11,14,23H,12-13,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJJHYPEZBASTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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